molecular formula C16H16N2O5 B5508249 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime

3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime

Cat. No.: B5508249
M. Wt: 316.31 g/mol
InChI Key: IGWDSCGGTZYQDG-LICLKQGHSA-N
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Description

3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C16H16N2O5 and its molecular weight is 316.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.10592162 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Oxidation

Photocatalytic oxidation of benzyl alcohol derivatives, including those with nitro groups, into corresponding aldehydes using TiO2 under visible light irradiation demonstrates high conversion and selectivity. This process, which involves molecular oxygen, highlights the potential for selective photocatalytic applications of similar compounds in the presence of light and oxygen, providing a green chemistry approach to aldehyde synthesis (Higashimoto et al., 2009).

Electrochemical Conversion

Electrochemical reduction of α-nitrobenzylic compounds in ethanol and aqueous acetic buffer partially forms the corresponding oximes, with yields reaching 50% at low temperatures. This method demonstrates the feasibility of electrochemically converting nitrobenzyl compounds into oximes, highlighting an avenue for the synthesis of 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime and related compounds (Miralles-Roch et al., 1993).

Protection of Hydroxyl Functions

The use of the 4-nitrobenzyl group for protecting hydroxyl functions in chemical synthesis is well-documented. It offers selectivity in removal among benzyl-type protecting groups through reduction to the 4-aminobenzyl group followed by electrochemical oxidation. This strategy could potentially be applied in the synthesis and protection of hydroxyl groups in complex molecules, including those related to this compound (Kukase et al., 1990).

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s being used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing nitro groups can often be explosive, while aldehydes can be irritants .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

Properties

IUPAC Name

(NE)-N-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-2-22-16-9-13(10-17-19)5-8-15(16)23-11-12-3-6-14(7-4-12)18(20)21/h3-10,19H,2,11H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWDSCGGTZYQDG-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.